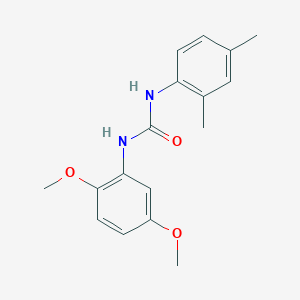![molecular formula C16H11N5 B5362931 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5362931.png)
2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as PPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery and development.
作用机制
The mechanism of action of 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and viral pathogens. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the exact biochemical and physiological effects of this compound are still being investigated.
实验室实验的优点和局限性
One of the main advantages of using 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, including its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of this compound for different applications.
未来方向
There are several future directions for research on 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Developing more efficient synthesis methods for this compound to increase its availability for research and potential clinical use.
4. Conducting clinical trials to determine the safety and efficacy of this compound in humans.
5. Exploring the potential of this compound as a diagnostic tool for other diseases, such as cancer and neurological disorders.
In conclusion, this compound is a chemical compound that has shown great potential for various scientific research applications, including drug discovery and development. Its mechanism of action, biochemical and physiological effects, and future directions for research are still being investigated. Further research is needed to fully understand the potential of this compound and its applications in various areas of scientific research.
合成方法
The synthesis of 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction between 4-pyridinylhydrazine and 2-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, followed by a cyclization reaction with 1,2,4-triazole-3-thione. The final product is obtained through purification and isolation processes.
科学研究应用
2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antifungal, and antiviral activities. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
2-phenyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-4-13(5-3-1)15-19-16-18-11-8-14(21(16)20-15)12-6-9-17-10-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMYOCCPSJAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5362864.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362888.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5362894.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5362899.png)
![4-(1H-imidazol-1-yl)-1-{[(4-methylbenzyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5362904.png)
![ethyl (5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5362916.png)
![4-benzyl-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362925.png)
![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-(tetrahydrofuran-3-ylmethyl)pyridin-2-amine](/img/structure/B5362938.png)
![tert-butyl 2-{3-[(4-fluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5362940.png)
![2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362943.png)
![3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5362954.png)
![N-{[(3-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5362957.png)